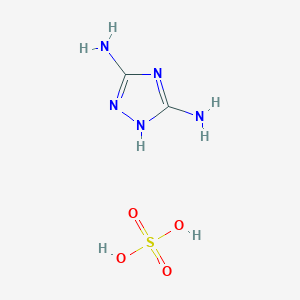

1H-1,2,4-Triazole-3,5-diamine sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

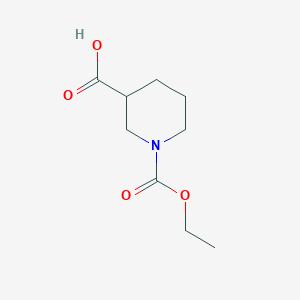

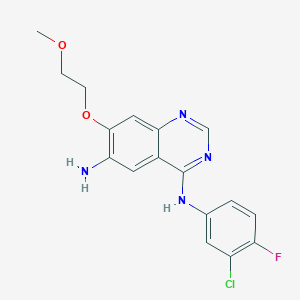

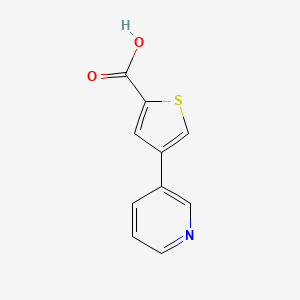

“1H-1,2,4-Triazole-3,5-diamine”, also known as “3,5-Diamino-1,2,4-triazole” or “Guanazole”, is a compound with the molecular formula C2H5N5 . It is used as an inhibitor of DNA synthesis, serves as an antitumor agent in the treatment of epigenetically-based diseases, and acts as a corrosion inhibitor for copper .

Molecular Structure Analysis

The molecular weight of “1H-1,2,4-Triazole-3,5-diamine” is 99.0946 . The IUPAC Standard InChIKey is PKWIYNIDEDLDCJ-UHFFFAOYSA-N . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The triazoles, of which “1H-1,2,4-Triazole-3,5-diamine” is a member, are a group of highly explosive materials that are sensitive to heat, friction, and impact . The sensitivity varies with the type of substitution to the triazole ring .Physical And Chemical Properties Analysis

“1H-1,2,4-Triazole-3,5-diamine” is a solid with a melting point of 202-205 °C (lit.) . It has a predicted boiling point of 473.7±28.0 °C and a predicted density of 1.686±0.06 g/cm3 . It is soluble in water .科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

1H-1,2,4-Triazole derivatives, including 1H-1,2,4-Triazole-3,5-diamine sulfate, have been extensively explored due to their diverse biological activities. They are considered pivotal in the development of new drugs. The triazole core is recognized for its varied structural variations and biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. Ongoing research continues to evaluate these compounds across several biological targets, highlighting their significance in medicinal chemistry (Ferreira et al., 2013).

Functional Materials and Synthesis

Dibromo-triazoles and their amino derivatives, closely related to 1H-1,2,4-Triazole-3,5-diamine sulfate, are recognized as important functional materials. Their synthesis and structural characterization have been detailed, providing insights into their potential applications in materials chemistry due to their high biological activity, low toxicity, and systemic nature (Yu et al., 2014).

Corrosion Inhibition

Research into triazoles, including 1H-1,2,4-Triazole-3,5-diamine sulfate, has also covered their application as corrosion inhibitors. A quantum chemical study has been conducted to understand their effectiveness in protecting metals like copper from corrosion, especially in acid media. Theoretical data from such studies provide valuable insights into their practical applications (Zarrouk et al., 2013).

Electrochemical Stability

1H-1,2,4-Triazole derivatives have been identified as beneficial in enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs), with a notable electrochemical stability under fuel cell operating conditions. This highlights their potential in energy and fuel cell technologies (Li et al., 2005).

Luminescent Properties

The luminescent properties of triazole-based compounds have been explored, indicating potential applications in optical devices, displays, and switches. The study of substituted triazoles and their crystal structures opens avenues for their use in memory devices and other applications requiring specific optical properties (Xi et al., 2021).

Safety and Hazards

“1H-1,2,4-Triazole-3,5-diamine” is air sensitive and reacts with acids and oxidizing agents . It is classified as harmful, with hazard statements H361fd - H373 - H411 . Precautionary measures include avoiding unnecessary personal contact, wearing protective clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .

作用機序

Target of Action

1H-1,2,4-Triazole-3,5-diamine sulfate, also known as 3,5-Diamino-1,2,4-triazole, primarily targets DNA synthesis . It is also synthesized as a cyclin-dependent kinase (CDK) inhibitor , showing potent and selective inhibitory activities against CDK1 and CDK2 .

Mode of Action

As an inhibitor of DNA synthesis, 1H-1,2,4-Triazole-3,5-diamine sulfate interferes with the replication of DNA during the cell cycle . As a CDK inhibitor, it binds to CDK1 and CDK2, preventing their interaction with cyclins and blocking the progression of the cell cycle .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK1 and CDK2 . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . The inhibition of DNA synthesis also disrupts the normal functioning of the cell, leading to cell death .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The inhibition of DNA synthesis and CDKs by 1H-1,2,4-Triazole-3,5-diamine sulfate leads to the arrest of the cell cycle and cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

特性

IUPAC Name |

sulfuric acid;1H-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.H2O4S/c3-1-5-2(4)7-6-1;1-5(2,3)4/h(H5,3,4,5,6,7);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTIYGVHKPCJDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623930 |

Source

|

| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3,5-diamine sulfate | |

CAS RN |

92278-55-2 |

Source

|

| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)